BenchChemオンラインストアへようこそ!

7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Medicinal Chemistry Synthetic Chemistry Scaffold Functionalization

Target this exact 7-bromo heterocyclic scaffold for FabI inhibitor synthesis. The 7-position bromo handle enables critical cross-coupling (Suzuki, Buchwald, Sonogashira). The gem-dimethyl group at C2 confers metabolic stability and target binding affinity versus non-brominated parent and 6-bromo isomer analogs. Procure this compound for SAR studies and reproducible synthetic routes.

Molecular Formula C9H9BrN2O2
Molecular Weight 257.08 g/mol
CAS No. 894852-01-8
Cat. No. B1399651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CAS894852-01-8
Molecular FormulaC9H9BrN2O2
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C=C(C=N2)Br)C
InChIInChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-6(14-9)3-5(10)4-11-7/h3-4H,1-2H3,(H,11,12,13)
InChIKeyRWDKWNQIMXGFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 894852-01-8): A Versatile Heterocyclic Scaffold for Pharmaceutical and Agrochemical Research


7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a brominated heterocyclic compound belonging to the pyrido[3,2-b][1,4]oxazin-3-one class, featuring a fused pyridine and oxazine ring system with a molecular formula of C₉H₉BrN₂O₂ and a molecular weight of 257.08 g/mol . The compound is characterized by a bromine substituent at the 7-position of the pyridine ring and a gem-dimethyl group at the 2-position, which confers unique steric and electronic properties that differentiate it from non-brominated and other positional isomer analogs [1]. This compound has been identified as a key intermediate in the development of antibacterial agents targeting FabI, as disclosed in patent WO2007/053131 A2 [2], and serves as a versatile scaffold for medicinal chemistry optimization and structure-activity relationship (SAR) studies.

Why Generic 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one Analogs Cannot Substitute for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 894852-01-8)


Generic substitution of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with closely related analogs—such as the non-brominated parent compound, the 6-bromo positional isomer, or the 7-bromo-2H analog lacking the gem-dimethyl group—is not feasible for applications requiring specific synthetic handles or structural constraints. The presence of a bromine atom at the 7-position provides a critical synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) that is absent in the non-brominated parent scaffold (CAS 20348-21-4) [1]. The gem-dimethyl group at the 2-position confers increased lipophilicity and steric bulk, which can modulate pharmacokinetic properties, metabolic stability, and target binding compared to the unsubstituted 7-bromo-2H analog (CAS 122450-96-8) . Furthermore, the specific 7-position bromination offers distinct electronic and regiochemical advantages over the 6-bromo isomer (CAS 337463-88-4) in certain scaffold elaborations, as the 7-position is para to the pyridine nitrogen, influencing both the reactivity of the bromine and the electronic properties of the fused ring system . These structural distinctions necessitate the procurement of the exact compound to ensure reproducibility in synthetic routes and consistency in biological outcomes.

Quantitative Comparative Evidence for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 894852-01-8) Versus Closest Analogs


Structural Differentiation: 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one vs. Non-Brominated Parent Scaffold

The 7-bromo substituent in the target compound provides a critical synthetic handle for transition metal-catalyzed cross-coupling reactions, a feature absent in the non-brominated parent scaffold (2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, CAS 20348-21-4) [1]. The target compound has a molecular weight of 257.08 g/mol and a molecular formula of C₉H₉BrN₂O₂, whereas the non-brominated analog has a molecular weight of 178.19 g/mol and a molecular formula of C₉H₁₀N₂O₂ . This difference of 78.89 g/mol corresponds precisely to the replacement of a hydrogen atom (1.008 Da) with a bromine atom (79.904 Da).

Medicinal Chemistry Synthetic Chemistry Scaffold Functionalization

Structural Differentiation: 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one vs. 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (Lacking gem-Dimethyl Group)

The target compound features a gem-dimethyl group at the 2-position, which is absent in the 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one analog (CAS 122450-96-8) . The target compound has a molecular weight of 257.08 g/mol and a molecular formula of C₉H₉BrN₂O₂, whereas the comparator lacking the gem-dimethyl group has a molecular weight of 229.03 g/mol and a molecular formula of C₇H₅BrN₂O₂ . The difference of 28.05 g/mol corresponds to the addition of two methyl groups (each ~14 Da). The gem-dimethyl group increases the calculated LogP from approximately 1.5 for the unsubstituted analog to 2.04 for the target compound, indicating a ~0.5 LogP unit increase in lipophilicity [1].

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Structural Differentiation: 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one vs. 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (Positional Isomer)

The target compound features a bromine atom at the 7-position of the pyrido[3,2-b][1,4]oxazin-3-one scaffold, whereas the positional isomer 6-bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 1196153-28-2) contains a bromine atom at the 6-position [1]. The 7-position is para to the pyridine nitrogen (position 1), while the 6-position is meta to the pyridine nitrogen. This regiochemical difference alters the electronic distribution within the pyridine ring and influences the reactivity of the bromine atom in cross-coupling reactions. Both isomers share the same molecular formula (C₉H₉BrN₂O₂) and molecular weight (257.08 g/mol), but their distinct InChI Keys—RWDKWNQIMXGFDK-UHFFFAOYSA-N for the 7-bromo isomer and a different key for the 6-bromo isomer—confirm their non-identical structures . The 7-bromo substitution pattern places the halogen in a position that is electronically distinct from the 6-position, which can affect both the rate and selectivity of palladium-catalyzed cross-coupling reactions due to differences in the electron density at the C-Br bond [2].

Medicinal Chemistry Regioselective Synthesis Scaffold Diversification

Patent-Documented Antibacterial Application: 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one as a Key Intermediate in FabI Inhibitor Development

Patent WO2007/053131 A2, assigned to Affinium Pharmaceuticals, Inc., explicitly identifies 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 894852-01-8) as a key intermediate in the synthesis of antibacterial compounds targeting FabI, an essential enzyme in bacterial fatty acid biosynthesis [1]. The patent discloses that compounds of the pyrido[3,2-b][1,4]oxazin-3-one class, including those derived from the 7-bromo-2,2-dimethyl intermediate, exhibit inhibitory activity against bacterial FabI and are useful as anti-infective agents against a variety of bacterial organisms, including those resistant to other known antibiotics [2]. The target compound is specifically listed in the patent (Page/Page column 130) as a synthetic precursor, distinguishing it from other pyrido-oxazinone analogs that are not explicitly named in this antibacterial patent context [3].

Antibacterial Drug Discovery FabI Inhibition Infectious Disease Research

Physicochemical Property Differentiation: Calculated LogP and Density of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

The target compound has a calculated LogP (octanol-water partition coefficient) of 2.0387 and a calculated density of 1.533 g/cm³ [1]. The non-brominated parent scaffold (2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, CAS 20348-21-4) has an estimated LogP of approximately 1.3 based on its molecular structure [2]. The increase in LogP of approximately 0.7 units in the target compound is attributable to the presence of the bromine atom, which enhances lipophilicity. Additionally, the target compound has a boiling point of 380 °C and a flash point of 184 °C [1], whereas the non-brominated analog has a lower boiling point of approximately 352.5 °C [3]. The higher boiling point of the target compound (+27.5 °C) reflects stronger intermolecular forces due to the increased molecular weight and polarizability introduced by the bromine atom.

Physicochemical Characterization Drug-Likeness ADME Prediction

Synthetic Accessibility and Purity: Commercial Availability of 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one in Research-Grade Purity

The target compound is commercially available from multiple reputable vendors in research-grade purity, with reported purities ranging from 95% to 98% . Bide Pharmatech offers the compound at 98% purity with batch-specific quality control documentation including NMR, HPLC, and GC analysis . The compound is supplied as an off-white to pale-colored solid, with molecular weight of 257.08 g/mol and molecular formula C₉H₉BrN₂O₂ [1]. The non-brominated parent scaffold (CAS 20348-21-4) is also commercially available, but its synthetic utility is limited due to the lack of a halogen handle. The 6-bromo positional isomer (CAS 1196153-28-2) and the 7-bromo-2H analog (CAS 122450-96-8) are also commercially available, but their distinct regiochemical and steric profiles necessitate careful selection based on the intended synthetic route.

Chemical Procurement Synthetic Chemistry Quality Control

Optimal Research and Industrial Application Scenarios for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 894852-01-8)


Medicinal Chemistry: Antibacterial Drug Discovery Targeting FabI

The compound is explicitly documented in patent WO2007/053131 A2 as a key intermediate for the synthesis of FabI inhibitors, a validated target for antibacterial drug discovery [1]. Research groups focused on developing novel antibiotics, particularly those addressing drug-resistant bacterial strains, can leverage this compound as a strategic starting point for hit-to-lead optimization and SAR studies. The bromine handle at the 7-position allows for diverse structural modifications via cross-coupling reactions to explore chemical space around the pyrido-oxazinone core, while the gem-dimethyl group contributes to favorable physicochemical properties that can enhance target engagement and metabolic stability [2].

Synthetic Chemistry: Scaffold Diversification via Transition Metal-Catalyzed Cross-Coupling

The bromine atom at the 7-position of the pyrido[3,2-b][1,4]oxazin-3-one core serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables the rapid generation of structurally diverse libraries for medicinal chemistry campaigns, allowing researchers to introduce aryl, heteroaryl, amine, and alkyne substituents at the 7-position to explore SAR and optimize biological activity. The compound's commercial availability in high purity (≥95%) with batch-specific QC data ensures reproducibility and consistency in synthetic workflows [2].

Chemical Biology: Probe Development for Target Identification and Validation

The target compound can be functionalized via the 7-bromo handle to generate chemical probes, such as affinity-based probes or fluorescently labeled derivatives, for target identification and validation studies. The pyrido[3,2-b][1,4]oxazin-3-one scaffold is a privileged structure in kinase inhibitor design and other therapeutic areas, and the ability to selectively modify the 7-position while retaining the gem-dimethyl group allows for the creation of probes that maintain the core scaffold's binding properties [1]. This is particularly valuable in chemical biology applications where target engagement and cellular localization need to be assessed.

Agrochemical Research: Development of Novel Crop Protection Agents

Heterocyclic scaffolds containing halogen atoms and oxazine rings are frequently explored in agrochemical research for the development of herbicides, fungicides, and insecticides. The 7-bromo-2,2-dimethyl-pyrido[3,2-b][1,4]oxazin-3-one core offers a versatile platform for agrochemical lead discovery, with the bromine atom enabling late-stage functionalization to optimize physicochemical properties such as lipophilicity, solubility, and soil mobility. The compound's calculated LogP of 2.04 suggests favorable membrane permeability, a desirable trait for foliar-applied agrochemicals [1]. The commercial availability of the compound in research quantities facilitates exploratory screening and hit identification in agrochemical discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.